physicochemical properties of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine
physicochemical properties of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine
Technical Whitepaper: Physicochemical Properties & Synthetic Utility of 4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine
Executive Summary
4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine (CAS: 1542718-81-9) is a specialized heterocyclic building block utilized primarily in the discovery of small-molecule kinase inhibitors. Distinguished by its 3-fluoropropyl tail—a bioisostere designed to modulate lipophilicity and block metabolic oxidation common to alkyl chains—this compound serves as a critical scaffold for Receptor-Interacting Protein Kinase 1 (RIPK1) and Fibroblast Growth Factor Receptor (FGFR) inhibitors. This guide details its physicochemical profile, synthetic routes, and handling protocols to ensure reproducibility in high-throughput medicinal chemistry campaigns.
Molecular Identity & Structural Analysis
| Property | Data |
| IUPAC Name | 4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine |
| CAS Number | 1542718-81-9 |
| SMILES | NC1=NN(CCCF)C=C1Br |
| Molecular Formula | C₆H₉BrFN₃ |
| Molecular Weight | 222.06 g/mol |
| Structural Class | Aminopyrazole; Halogenated Heterocycle |
Structural Insights:
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The Pyrazole Core: Acts as a hydrogen bond donor/acceptor scaffold, critical for hinge-binding in kinase domains.
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C4-Bromine: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl extensions.
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N1-(3-Fluoropropyl) Tail: The terminal fluorine atom exerts a strong gauche effect, influencing the conformation of the propyl chain. Pharmacokinetically, it blocks the ω-oxidation site (a common metabolic soft spot in propyl chains), extending the compound's half-life without significantly altering steric bulk.
Physicochemical Profile
Understanding the physicochemical behavior of this intermediate is vital for assay development and formulation.
Calculated & Experimental Properties
| Parameter | Value (Approx/Calc) | Implication for Drug Design |
| LogP (cLogP) | 1.6 ± 0.3 | Moderate lipophilicity; suitable for cell permeability but requires organic co-solvents (DMSO) for stock solutions. |
| TPSA | ~41 Ų | High membrane permeability predicted (Rule of 5 compliant). |
| pKa (Amine) | ~3.5 - 4.0 | The amine is weakly basic due to the electron-withdrawing pyrazole ring and bromine substituent. It remains largely unprotonated at physiological pH. |
| H-Bond Donors | 1 (NH₂) | Key interaction point for aspartate/glutamate residues in protein active sites. |
| H-Bond Acceptors | 3 (N, F) | The fluorine acts as a weak acceptor; pyrazole N2 is a strong acceptor. |
Solubility & Stability
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Water Solubility: Low (< 0.5 mg/mL). Requires protonation (pH < 2) or co-solvents for aqueous formulation.
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Organic Solubility: Soluble in DMSO (>50 mM), Methanol, DCM, and Ethyl Acetate.
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Stability: Stable under standard laboratory conditions. The C-Br bond is stable to hydrolysis but sensitive to light (photolytic dehalogenation) over extended periods. Store in amber vials.
Synthetic Pathway & Purity Considerations
The synthesis of 4-bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine generally follows a regioselective alkylation strategy.
Core Synthesis Workflow
The most robust route involves the N-alkylation of the commercially available 4-bromo-3-aminopyrazole. Note that regioselectivity (N1 vs. N2 alkylation) is a critical quality attribute.
Figure 1: Synthetic route highlighting the regioselective alkylation challenge. N1 alkylation is thermodynamically favored under basic conditions.
Representative Protocol (Self-Validating)
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Dissolution: Dissolve 4-bromo-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF (0.5 M concentration).
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Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Stir at room temperature for 30 mins to ensure deprotonation. Checkpoint: Suspension should become uniform.
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Alkylation: Dropwise add 1-bromo-3-fluoropropane (1.1 eq). Heat to 60°C for 4-6 hours.
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Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
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Purification: Silica gel chromatography (Hexane/EtOAc gradient). The N1-isomer (Target) typically elutes after the N2-isomer due to higher polarity.
Reactivity & Applications in Drug Discovery
This molecule is a "linchpin" intermediate. Its orthogonal reactivity allows for the rapid construction of structure-activity relationship (SAR) libraries.
Figure 2: Reactivity landscape. The C4-Bromine and C3-Amine provide orthogonal handles for library generation.
Key Application Areas:
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RIPK1 Inhibitors: The pyrazole amine motif mimics the adenine ring of ATP, binding to the kinase hinge region. The fluoropropyl group occupies the hydrophobic back-pocket.
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FGFR Inhibitors: Similar scaffolds (e.g., AZD4547 derivatives) utilize the pyrazole-amine core.[1][2]
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PROTAC Linkers: The amine handle allows for the attachment of E3 ligase ligands or linkers for targeted protein degradation.
Safety & Handling (SDS Summary)
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GHS Classification:
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
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First Aid:
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C recommended for long-term stability.
References
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Bide Pharmatech. (2025).[5] Product Analysis: 4-Bromo-1-(3-fluoropropyl)-1H-pyrazol-3-amine (CAS 1542718-81-9). Retrieved from
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BLD Pharm. (2025). Safety Data Sheet & Physicochemical Properties for CAS 1542718-81-9. Retrieved from
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Journal of Medicinal Chemistry. (2025). Discovery of 1H-Pyrazol-3-Amine Derivatives as Selective RIPK1 Inhibitors. (Contextual Reference for Scaffold Utility). DOI: 10.1021/acs.jmedchem.5c02124.[1][2]
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PubChem. (2025).[4] Compound Summary: 4-Bromo-1H-pyrazol-3-amine (Core Scaffold). Retrieved from
Sources
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
